molecular formula C9H14N2O2 B1407095 (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine CAS No. 1539076-88-4

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Cat. No.: B1407095
CAS No.: 1539076-88-4
M. Wt: 182.22 g/mol
InChI Key: ILZOBRGOICCGIU-UHFFFAOYSA-N
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Description

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is a pyridine-derived compound featuring a methanamine group attached to the 4-position of a pyridine ring substituted with a 2-methoxyethoxy group at the 3-position. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol and a CAS registry number of 1539076-88-4 . The compound’s structure combines a hydrophilic ether chain (2-methoxyethoxy) with a primary amine, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

[3-(2-methoxyethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-7-11-3-2-8(9)6-10/h2-3,7H,4-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZOBRGOICCGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Diazotization and Chloromethylation

Overview:
One well-established method involves diazotization of a 4-aminopyridine derivative, followed by chloromethylation to introduce the methanamine group. This route is detailed in patent literature, notably in a process that starts from 4-aminopyridine derivatives.

Reaction Steps and Conditions:

  • Diazotization:
    The amino group on pyridine is diazotized using sodium nitrite in an aqueous acidic medium, preferably glacial acetic acid, at temperatures between $$-5^\circ C$$ and $$10^\circ C$$. The diazotization reaction involves sodium nitrite reacting with the amino group under controlled temperature to form a diazonium salt.

  • Chloromethylation:
    The diazonium salt is then reacted with formaldehyde or chloromethyl methyl ether in the presence of hydrochloric acid to form chloromethylpyridine intermediates. This step typically occurs at low temperatures ($$-20^\circ C$$ to $$0^\circ C$$) to control reaction rate and selectivity.

  • Amination:
    The chloromethyl intermediate reacts with ammonia or primary amines under nucleophilic substitution conditions to form the methanamine derivative.

Purification:
The product is extracted with organic solvents such as methylene chloride, dried over anhydrous magnesium sulfate, and purified via distillation or chromatography.

Yields and Data:

Step Reagents & Conditions Yield (%) Purity (%)
Diazotization NaNO₂, acetic acid, 0-10°C 85-90 >95
Chloromethylation Formaldehyde, HCl, -20°C 70-80 >95
Nucleophilic substitution NH₃ or amines, reflux 60-70 >90

Note: The overall yield from starting pyridine to the target compound is approximately 35-45%, with purification steps critical for removing residual salts and by-products.

Nucleophilic Substitution on Activated Pyridine Derivatives

Overview:
This approach involves starting from a 4-chloropyridine derivative, which undergoes nucleophilic substitution with methylamine or related amines.

Reaction Conditions:

  • Substrate: 4-chloropyridine or 4-chloromethylpyridine derivatives.
  • Nucleophile: Methylamine (gas or solution).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature: Reflux (around 80°C).
  • Catalysts: Sometimes, phase-transfer catalysts or bases like potassium carbonate are used to facilitate substitution.

Purification:
Crude product is purified via recrystallization or chromatography.

Yields:
Typically between 45-55%, with high purity (>95%).

Reductive Amination Strategy

Overview:
This method involves the condensation of aldehyde or ketone precursors with primary amines, followed by reduction to form the methanamine group.

Reaction Conditions:

  • Starting Material: 4-pyridinecarboxaldehyde or related aldehyde.
  • Amination: Reaction with methylamine or formaldehyde derivatives.
  • Reducing Agent: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature to mild heating (~25-50°C).

Advantages:
Provides high selectivity and yields, often exceeding 60%.

Purification:
Column chromatography or distillation.

Modern Synthetic Strategies from Literature

Recent research emphasizes more sustainable and high-yielding routes, such as:

  • Transition-metal catalyzed coupling reactions:
    For example, palladium-catalyzed amination of halogenated pyridines with methylamine derivatives, though this may involve expensive catalysts and require careful control of reaction conditions.

  • One-pot multistep syntheses:
    Combining diazotization, chloromethylation, and amination in a single vessel to improve efficiency and reduce purification steps.

Research Findings:
A study on pyridine derivatives reports yields of up to 55-70% using optimized conditions, with reaction temperatures maintained between $$-5^\circ C$$ and $$10^\circ C$$ during diazotization, and subsequent steps performed at ambient temperatures.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents & Conditions Typical Yield (%) Purity (%) Remarks
Diazotization & Chloromethylation 4-Aminopyridine NaNO₂, acetic acid, formaldehyde, HCl 85-90 (diazotization), 70-80 (chloromethylation) >95 Widely used, scalable
Nucleophilic Substitution 4-Chloropyridine Methylamine, DMF, reflux 45-55 >95 Straightforward, high yield
Reductive Amination 4-Pyridinecarboxaldehyde Formaldehyde, NaBH₄ 60-70 >90 High selectivity
Transition-metal Catalysis Halogenated pyridines Pd-catalysts, amines 55-70 >95 Efficient but costly

Chemical Reactions Analysis

Types of Reactions: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound serves as an intermediate in the synthesis of several pharmaceutical agents. It has been explored for its potential to target specific biological pathways, making it valuable in drug discovery processes. For example, derivatives of this compound have shown promise in developing anti-cancer agents by modifying its structure to enhance efficacy against cancer cell lines.

Case Study : A study demonstrated that modifications to (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine resulted in compounds with significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating strong anti-proliferative activity.

Cell Line IC50 (µM) Mechanism of Action
HepG23.57Microtubule destabilization
MCF-74.50Apoptosis induction
A5495.00Cell cycle arrest

Agrochemical Development

The compound has also been investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its derivatives have been tested for their effectiveness in controlling weed growth while minimizing toxicity to crops.

Case Study : Research indicated that certain derivatives exhibited effective herbicidal properties with lower toxicity levels, suggesting their viability as safer alternatives for agricultural practices.

Derivative Activity Level Toxicity to Crops
Derivative AHighLow
Derivative BModerateModerate

Biochemical Studies

In biochemical research, this compound acts as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its role as a prodrug has been explored, where it releases active pharmaceutical ingredients upon metabolic conversion.

Enzyme Interaction : The compound has shown potential in modulating enzyme activities relevant to metabolic pathways, which can provide insights into drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methanamine group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structurally analogous compounds share the pyridin-4-yl methanamine core but differ in substituents at the 3-position of the pyridine ring.

Structural and Physical-Chemical Comparisons

The following table summarizes key differences:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight CAS Number Key Features
(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine 2-Methoxyethoxy C₉H₁₄N₂O₂ 182.22 1539076-88-4 Ether chain enhances hydrophilicity
(3-Ethoxypyridin-4-yl)methanamine Ethoxy C₈H₁₂N₂O 152.20 1508480-51-0 Smaller alkyl group; lower MW
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine 2,2,2-Trifluoroethoxy C₈H₉F₃N₂O 206.17 1543222-76-9 Fluorinated substituent; higher electronegativity
[2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine 2-Phenoxyethoxy C₁₄H₁₆N₂O₂ 256.29 N/A Aromatic ether; increased lipophilicity
N-Methyl(3-(pyridin-4-yl)phenyl)methanamine Phenyl + pyridin-4-yl C₁₃H₁₃N₃ 211.27 852180-67-7 Bicyclic structure; methylated amine
Key Observations:
  • Polarity and Solubility: The 2-methoxyethoxy group in the target compound improves water solubility compared to purely alkyl (ethoxy) or aromatic (phenoxyethoxy) substituents. Fluorinated analogs (e.g., trifluoroethoxy) exhibit enhanced metabolic stability but may reduce solubility due to increased hydrophobicity .
  • Electronic Effects : Fluorine atoms in the trifluoroethoxy group introduce strong electron-withdrawing effects, which could modulate the pyridine ring’s electronic properties and interaction with biological targets .

Challenges :

  • Fluorinated analogs require specialized reagents (e.g., trifluoroethylating agents) and harsh conditions .
  • Bulky substituents (e.g., phenoxyethoxy) may hinder reaction yields due to steric effects .

Biological Activity

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, identified by its CAS number 1539076-88-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure incorporates a methoxyethoxy group, which may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

The compound features a pyridine ring substituted at the 3-position with a 2-methoxyethoxy group and a methanamine moiety. This structural configuration is expected to affect its solubility, permeability, and binding affinity to biological receptors.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is hypothesized that the methoxy and ethoxy groups enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related pyridine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Studies have reported that compounds with similar structural motifs can inhibit tumor growth by interfering with angiogenesis and cancer cell proliferation. The ability of this compound to modulate pathways involved in cell signaling could position it as a candidate for cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study on pyridine derivatives demonstrated that modifications at the 3-position significantly influenced antibacterial activity against various strains, including resistant ones. The introduction of substituents like methoxy and ethoxy groups was shown to enhance activity by improving binding to bacterial targets .
  • Anticancer Activity : In a series of experiments evaluating the effects of pyridine derivatives on cancer cell lines, compounds similar to this compound exhibited promising results in reducing cell viability and inducing apoptosis in cancer cells .

Table 1: Biological Activities of Pyridine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)References
This compoundAntimicrobialE. coliTBD
Similar Pyridine DerivativeAnticancerMCF-7 (breast cancer)12
Other Pyridine AnalogAntimicrobialS. aureus15

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Solutions :
  • HPLC-MS/MS : Detect impurities at 0.1% levels using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .
  • Reference Standards : Synthesize and characterize potential byproducts (e.g., dealkylated analogs) for spiking experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
Reactant of Route 2
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(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.